REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[C:4]([CH3:18])=[N:5][N:6]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)[C:7]=1[CH3:8].NN>CO>[Cl:2][C:3]1[C:4]([CH3:18])=[N:5][N:6]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)[C:7]=1[CH3:8] |f:0.1|
|
Name
|
4-Chloro-3,5-dimethyl-1-(4-nitro-phenyl)-1H-pyrazole hydrochloride
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
Cl.ClC=1C(=NN(C1C)C1=CC=C(C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
FeCl3.6H2O
|
Quantity
|
24 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension is heated to reflux
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
FILTRATION
|
Details
|
the active carbon is filtered off
|
Type
|
CUSTOM
|
Details
|
The residue is purified with flash chromatography
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=NN(C1C)C1=CC=C(C=C1)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 360 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 104.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |